molecular formula C12H10Co2O6 B8261649 (3,3-Dimethyl-1-butyne)dicobalt hexacarbonyl

(3,3-Dimethyl-1-butyne)dicobalt hexacarbonyl

Cat. No. B8261649
M. Wt: 368.07 g/mol
InChI Key: ZJCVAZZKJPVOPY-UHFFFAOYSA-N
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Description

(3,3-Dimethyl-1-butyne)dicobalt hexacarbonyl is a useful research compound. Its molecular formula is C12H10Co2O6 and its molecular weight is 368.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3,3-Dimethyl-1-butyne)dicobalt hexacarbonyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,3-Dimethyl-1-butyne)dicobalt hexacarbonyl including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Medicinal Chemistry and Drug Development : This compound has shown potential in biomedical research, especially in anticancer drug development. Its biological properties are influenced by the nature of the ligands and the presence of the metal center (Ott, Kircher, Dembinski, & Gust, 2008).

  • Synthetic Chemistry Applications : The complex plays a role in the Pauson-Khand reaction, a synthetic method used to create cyclopentenones. This process is important for constructing complex molecular structures in organic synthesis (Balsells, Moyano, Riera, & Pericàs, 1999); (Krafft, Hirosawa, & Bonaga, 1999).

  • Chiral Cyclopentadiene-Mediated Approach : It is used to generate chiral cyclopentadienyl (tricarbonyl)molybdenum anions, leading to diastereomeric heterobimetallic complexes. This has implications in asymmetric synthesis (Rios, Paredes, Pericàs, & Moyano, 2005).

  • Catalysis and Reaction Mechanisms : The compound is involved in various reaction mechanisms like aminocarbonylation and cyclizations, contributing to advancements in catalytic processes and understanding reaction pathways (Melikyan, Mineif, Vostrowsky, & Bestmann, 1991); (Kireev, Smit, Ugrak, & Nefedov, 1991).

  • Structural and Spectroscopic Studies : This complex has been a subject of NMR studies to determine the stereochemistry of reaction products, which is crucial in the field of structural chemistry (Pedrero & Nicholas, 1990).

  • Synthesis of Polycyclic Compounds : It's used in the synthesis of polycyclic compounds, demonstrating the versatility of this compound in complex organic syntheses (Gybin, Smit, Shashkov, Strychkov, Kyz'mina, Mikaelian, Caple, & Swanson, 1986).

  • Living Polymerization : It has a role in the living polymerization of certain dienes, contributing to the field of polymer chemistry (Sóvágó, Newton, Mushina, & Ungváry, 1996).

properties

IUPAC Name

carbon monoxide;cobalt;3,3-dimethylbut-1-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10.6CO.2Co/c1-5-6(2,3)4;6*1-2;;/h1H,2-4H3;;;;;;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCVAZZKJPVOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Co2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,3-Dimethyl-1-butyne)dicobalt hexacarbonyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,3-Dimethyl-1-butyne)dicobalt hexacarbonyl
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(3,3-Dimethyl-1-butyne)dicobalt hexacarbonyl
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(3,3-Dimethyl-1-butyne)dicobalt hexacarbonyl
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(3,3-Dimethyl-1-butyne)dicobalt hexacarbonyl
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(3,3-Dimethyl-1-butyne)dicobalt hexacarbonyl
Reactant of Route 6
(3,3-Dimethyl-1-butyne)dicobalt hexacarbonyl

Citations

For This Compound
1
Citations
M Jullien, CS Chang, L Badie, S Robert… - Journal of Physics D …, 2020 - iopscience.iop.org
Cobalt thin films have been grown by plasma-enhanced atomic layer deposition using bis (cyclopentadienyl) cobalt (II) as cobalt precursor and NH 3 plasma as a reducing agent. …
Number of citations: 1 iopscience.iop.org

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